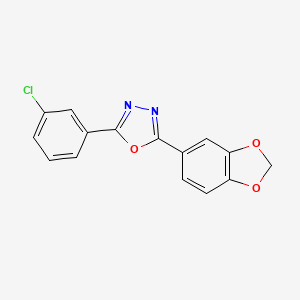

![molecular formula C14H10ClN3O2 B5510744 (3-氯-4-甲氧基苯基)(咪唑并[1,2-a]嘧啶-3-基)甲酮](/img/structure/B5510744.png)

(3-氯-4-甲氧基苯基)(咪唑并[1,2-a]嘧啶-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly. It is reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

合成和光学性质

Volpi 等人 (2017) 的一项研究讨论了 1,3-二芳基化咪唑并[1,5-a]吡啶衍生物的合成,这些衍生物与 (3-氯-4-甲氧基苯基)(咪唑并[1,2-a]嘧啶-3-基)甲酮密切相关。这些化合物通过一锅三组分缩合过程合成。研究了它们的光学性质,揭示了具有显着斯托克斯位移的吸收光谱和荧光光谱,表明在低成本发光材料中的潜在应用 (Volpi 等人,2017)。

帕金森病成像的潜力

王等人 (2017) 的研究重点是合成类似于 (3-氯-4-甲氧基苯基)(咪唑并[1,2-a]嘧啶-3-基)甲酮的化合物,目的是开发一种新的 PET 示踪剂用于帕金森病中 LRRK2 酶的成像。这项研究代表了为神经退行性疾病开发诊断工具迈出的重要一步 (王等人,2017)。

抗分枝杆菌活性

Miranda 和 Gundersen (2009) 合成了 4-取代的 1-(对甲氧基苄基)咪唑以模拟抗分枝杆菌嘌呤的结构。虽然不如其他一些化合物活性,但几种合成的衍生物表现出抗分枝杆菌活性,表明在治疗分枝杆菌感染中具有潜在应用 (Miranda 和 Gundersen,2009)。

抗肿瘤活性

Abdel-Hafez (2007) 的一项研究合成了一系列咪唑并[1,2-a]嘧啶衍生物,对某些细胞系显示出不同程度的抗肿瘤活性。这项研究突出了此类化合物在开发新型抗癌剂中的潜力 (Abdel-Hafez,2007)。

乳腺癌的抗增殖剂

Almeida 等人 (2018) 设计了硒化咪唑并[1,2-a]吡啶,显示出对乳腺癌细胞的有希望的活性。这些化合物抑制细胞增殖并诱导凋亡,表明它们作为乳腺癌治疗的抗增殖剂的潜力 (Almeida 等人,2018)。

作用机制

Target of Action

Compounds containing the imidazole moiety have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been found to interact with their targets, leading to various changes that contribute to their broad range of biological activities .

Biochemical Pathways

Imidazole derivatives have been reported to affect various biochemical pathways, leading to their wide range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

Action Environment

The properties of imidazole derivatives, such as their high solubility in water and other polar solvents, suggest that they may be influenced by environmental factors .

属性

IUPAC Name |

(3-chloro-4-methoxyphenyl)-imidazo[1,2-a]pyrimidin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2/c1-20-12-4-3-9(7-10(12)15)13(19)11-8-17-14-16-5-2-6-18(11)14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUYYSKSBNBNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CN=C3N2C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[3-(dimethylamino)-1-pyrrolidinyl]propyl}-8-(4-piperidinyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5510679.png)

![[(3R*,5R*)-5-(1-pyrrolidinylmethyl)-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5510681.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(propylsulfonyl)piperidine](/img/structure/B5510702.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)

![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)

![N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5510739.png)

![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)

![[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone](/img/structure/B5510757.png)

![2-hydroxy-N-[(E)-[(2Z)-2-[(2-hydroxybenzoyl)hydrazinylidene]-2-phenylethylidene]amino]benzamide](/img/structure/B5510762.png)

![3-({[(1-methyl-4-phenyl-4-piperidinyl)methyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5510770.png)

![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)